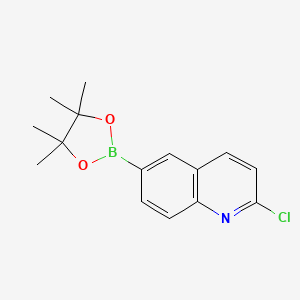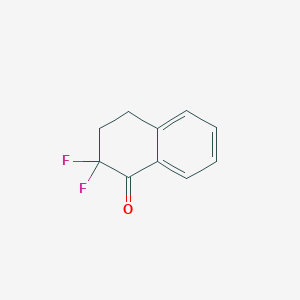![molecular formula C12H16FNO B2635567 [1-(2-Fluorophenyl)piperidin-4-yl]methanol CAS No. 1005502-75-9](/img/structure/B2635567.png)
[1-(2-Fluorophenyl)piperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Fluorophenyl)piperidin-4-yl]methanol” is a synthetic compound with a simple molecular structure . It is one of the alcohol analogues that have shown high activity and selectivity for the parasite Plasmodium falciparum . This suggests that the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Chemical Reactions Analysis
“this compound” has been evaluated for its antiplasmodial activity . It has shown high activity and selectivity for the parasite Plasmodium falciparum .Applications De Recherche Scientifique
Synthesis and Radiosynthesis
Studies have developed methods for the synthesis and radiosynthesis of related compounds, aiming at imaging and diagnostic applications. For example, one study focused on the synthesis, radiosynthesis, and in vivo evaluation of a compound for visualization of the 5-HT2A receptor with SPECT, demonstrating its potential for brain imaging due to significant uptake in mice brain (Blanckaert et al., 2005). Another study synthesized a similar compound, highlighting its potential as a SPECT tracer for the 5-HT2A receptor, also showing good uptake in mouse brain (Blanckaert et al., 2007).
Material Science Applications
Research in material science has also been conducted, focusing on the structural and crystallographic analysis of related compounds. One study detailed the synthesis, crystal structure, and X-ray crystallography of a compound, revealing its monoclinic crystal class and chair conformation of the piperidine ring (Girish et al., 2008). Such studies are crucial for understanding the molecular and material properties of these compounds.
Antitubercular Activities
Compounds with the [1-(2-Fluorophenyl)piperidin-4-yl]methanol structure have been evaluated for antitubercular activity. A series of derivatives were synthesized and showed promising results against Mycobacterium tuberculosis, with some compounds demonstrating significant activity and potential for further development as antitubercular agents (Bisht et al., 2010).
Neuroprotective Activities
Novel aryloxyethylamine derivatives, including compounds with similar structures, have been evaluated for their neuroprotective activities both in vitro and in vivo. These compounds have shown potential as neuroprotective agents, suggesting their application in treating neurological disorders (Zhong et al., 2020).
Antimalarial Potential
Research has explored the antimalarial potential of structurally simple synthetic 1,4-disubstituted piperidines, highlighting their high selectivity for resistant Plasmodium falciparum. This indicates a promising direction for the development of new antimalarial agents (Ngemenya et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that piperidine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that [1-(2-Fluorophenyl)piperidin-4-yl]methanol might interact with its targets in a similar manner.
Biochemical Pathways
Piperidine derivatives are known to play a role in various biochemical processes .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability .
Result of Action
It is known that piperidine derivatives can have a variety of effects, depending on their specific structure and the targets they interact with .
Action Environment
It is known that environmental factors can greatly influence the action of many compounds .
Analyse Biochimique
Biochemical Properties
[1-(2-Fluorophenyl)piperidin-4-yl]methanol has been found to exhibit significant antiplasmodial activity, suggesting its potential role in biochemical reactions related to malaria treatment . The hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Cellular Effects
The compound has shown to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria, in cultured cells . This compound was found to produce 56 to 93% inhibition of parasite growth at 40 μg/mL .
Molecular Mechanism
It is suggested that the hydroxyl group at C-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Propriétés
IUPAC Name |
[1-(2-fluorophenyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNYOWBFLHTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE](/img/structure/B2635484.png)
![5-bromo-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2635485.png)


![Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2635489.png)
![3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2635490.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2635494.png)

![1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2635496.png)

![1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2635501.png)


